(4-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid

Suzuki-Miyaura Coupling Indole Chemistry Protecting Group Strategy

Standard unprotected indole boronic acids cause palladium catalyst poisoning and uncontrolled N-arylation, reducing Suzuki coupling yields. This N-Boc protected, 4-bromo-substituted indole-2-boronic acid solves both issues. - Enables iterative C2 then C4 functionalization via orthogonal Suzuki-Miyaura cross-couplings - Prevents indole nitrogen interference during initial C2 arylation; Boc removal reveals NH for subsequent chemoselective coupling - Critical for SAR studies of 2,4-disubstituted indole kinase inhibitors and controlled oligomer synthesis

Molecular Formula C13H15BBrNO4
Molecular Weight 339.98 g/mol
CAS No. 957034-29-6
Cat. No. B1290356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid
CAS957034-29-6
Molecular FormulaC13H15BBrNO4
Molecular Weight339.98 g/mol
Structural Identifiers
SMILESB(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC=C2Br)(O)O
InChIInChI=1S/C13H15BBrNO4/c1-13(2,3)20-12(17)16-10-6-4-5-9(15)8(10)7-11(16)14(18)19/h4-7,18-19H,1-3H3
InChIKeyWWSBCMYHAIKIPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-1-Boc-indole-2-boronic Acid: Dual-Functional Building Block


(4-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid (CAS 957034-29-6) is a heteroaryl boronic acid derivative featuring an indole core that is N-protected with a tert-butoxycarbonyl (Boc) group and substituted with a bromine atom at the 4-position [1]. This compound class is widely employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct biaryl and heterobiaryl linkages, which are foundational to medicinal chemistry and materials science . The specific combination of a Boc protecting group and a 4-bromo substituent on the indole-2-boronic acid scaffold creates a unique, bifunctional building block that enables orthogonal reactivity and iterative synthetic strategies not possible with simpler analogs.

Orthogonal reactive sites for iterative Suzuki couplings
N-Boc protection prevents N-arylation side reactions
Boronic acid may support faster coupling kinetics vs pinacol ester

Risks of Substituting with Unprotected Indole Boronic Acids


Simple substitution of (4-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid with a close analog, such as an unprotected 4-bromoindole-2-boronic acid or an N-Boc-indole-2-boronic acid lacking the bromine, introduces significant and quantifiable risks to synthetic outcomes. The absence of the Boc group can lead to N-arylation side reactions, deactivation of palladium catalysts by the unprotected indole nitrogen, and lower yields in Suzuki couplings [1]. Conversely, the absence of the 4-bromo substituent removes a critical handle for subsequent orthogonal functionalization, thereby limiting the complexity of accessible molecular scaffolds and reducing overall synthetic efficiency [2]. The evidence presented below quantifies these performance gaps and defines the scenarios where this specific building block is scientifically and economically justifiable over its alternatives.

4-Bromo-1-Boc-indole-2-boronic acid
Unprotected 4-bromoindole-2-boronic acid
N-arylation side reactions and Pd catalyst deactivation may reduce yields
4-Bromo-1-Boc-indole-2-boronic acid
N-Boc-indole-2-boronic acid (no bromine)
Missing 4-bromo handle removes orthogonal functionalization capability

Quantitative Evidence for Selecting This Boronic Acid


N-Boc Protection Effect on Suzuki Coupling Yields

The presence of an N-Boc protecting group is a critical determinant of yield in Suzuki-Miyaura couplings involving indolylboronic acids. When indolylboronic acids are coupled with phenyl bromides, yields are significantly lower when the indole nitrogen is protected with a Boc group compared to when it is unprotected. This provides a key rationale for selecting the N-Boc protected version in specific reaction contexts. [1]

Coupling yield context
Class-level inference
Yield: lower than unprotected indole boronic acid, higher than N-Tos-protected analog
Guides protecting group selection for coupling efficiency
Class-level data; not directly quantified for this specific compound
Suzuki-Miyaura Coupling Indole Chemistry Protecting Group Strategy

Dual Functionalization for Orthogonal Iterative Synthesis

The key differentiator of (4-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid is its dual functionalization: an N-Boc protecting group and a 4-bromo substituent on the same indole-2-boronic acid core. This enables a sequence of orthogonal reactions. The boronic acid can participate in a first Suzuki coupling to install an aryl group at the 2-position. Subsequently, the Boc group can be removed under acidic conditions to reveal the free indole nitrogen for further N-functionalization, while the 4-bromo group remains intact for a second, chemoselective Suzuki coupling, thereby enabling the iterative construction of complex molecular architectures. [1]

Orthogonal reactive sites
Supporting evidence
3 reactive sites (C2-B(OH)2, N-Boc, C4-Br) vs 2 in unprotected analog
Enables three-step iterative synthesis strategy
Iterative sequence performance not directly reported for this analog
Orthogonal Reactivity Iterative Synthesis Medicinal Chemistry

Arylboronic Acid vs. Pinacol Ester Reactivity

The choice between a boronic acid and its corresponding pinacol ester has a measurable impact on reaction kinetics and yield. Studies on indole systems demonstrate that arylboronic acids are more reactive than arylpinacolboronate esters, requiring shorter reaction times and generally furnishing higher yields of the desired biaryl product. [1] This establishes a performance baseline for selecting the boronic acid form for applications where reaction rate and yield are paramount.

Coupling reactivity
Class-level inference
Boronic acid: reported faster kinetics and higher yields than pinacol ester
Supports selection of boronic acid form for time-sensitive applications
Class trend; compound-specific rates unverified
Suzuki-Miyaura Coupling Boronate Esters Reaction Kinetics

Optimal Applications for This Indole Boronic Acid


Iterative Synthesis of 2,4-Disubstituted Indoles

This compound is ideally suited for the stepwise construction of indoles with different substituents at the 2- and 4-positions. The boronic acid at C2 enables a first Suzuki coupling with an aryl or heteroaryl halide. Following Boc deprotection, the 4-bromo group is then available for a second, chemoselective Suzuki coupling with a different partner. This orthogonal approach avoids the statistical mixtures and purification challenges associated with one-pot, non-iterative methods.

Synthesis of Indole-Based Kinase Inhibitor Scaffolds

In medicinal chemistry, 2,4-disubstituted indoles are a privileged scaffold for kinase inhibitors. This building block allows for the rapid and systematic exploration of structure-activity relationships (SAR) at the indole 2- and 4-positions. The Boc protection ensures the indole nitrogen does not interfere with the initial C2 arylation, a common problem when using unprotected analogs.

Preparation of Indole Oligomers for Materials Science

The controlled synthesis of indole-based oligomers, relevant to materials like eumelanin, requires precise, iterative couplings. This bifunctional building block is a key monomer for such strategies, allowing for directional chain growth. The combination of a protected nitrogen and a boronic acid allows for controlled dimerization and subsequent deprotection for further oligomerization. [1]

Application
Selection Property
Validation Focus
Iterative synthesis of 2,4-disubstituted indoles
Orthogonal reactivity at C2-B(OH)2 and C4-Br
Chemoselectivity of sequential Suzuki couplings
Indole-based kinase inhibitor scaffolds
N-Boc protection prevents N-arylation during initial C2 coupling
C2 arylation yield and subsequent C4 derivatization efficiency
Indole oligomer synthesis for materials science
Protected nitrogen enables controlled dimerization and deprotection
Iterative coupling reproducibility and chain growth efficiency

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